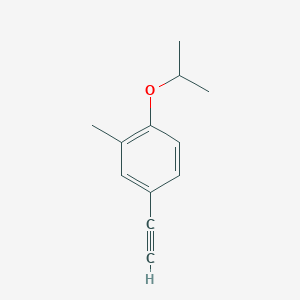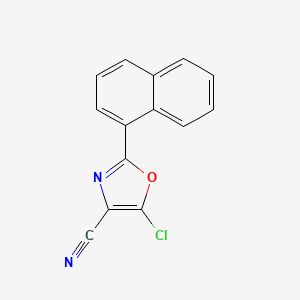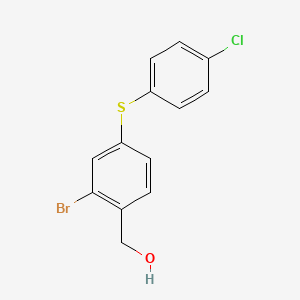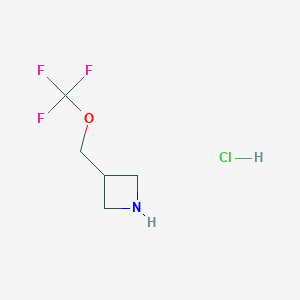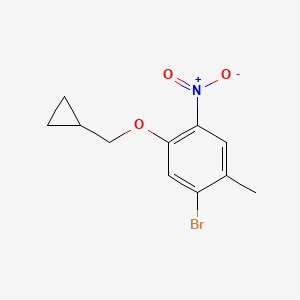
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene is an organic compound with the molecular formula C11H12BrNO3 It is a brominated aromatic compound that features a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-nitrophenol and cyclopropylmethanol.
Bromination: The phenol group is first protected, and then the aromatic ring undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclopropylmethoxylation: The protected phenol is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the cyclopropylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene can undergo various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Scientific Research Applications
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery and development.
Materials Science: It can be used in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene depends on its specific application and the nature of its interactions with other molecules. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The presence of functional groups like the nitro and bromine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene can be compared with other similar compounds:
1-Bromo-4-(cyclopropylmethoxy)-2-methyl-5-nitrobenzene: This compound has a similar structure but with different substitution patterns, which can affect its reactivity and applications.
1-Bromo-5-cyclopropyl-2-methoxy-4-nitrobenzene: Another closely related compound with a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical and physical properties.
1-Bromo-2-(cyclopropylmethoxy)-5-methyl-4-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential
Properties
IUPAC Name |
1-bromo-5-(cyclopropylmethoxy)-2-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-4-10(13(14)15)11(5-9(7)12)16-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNTCAZAHALMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2CC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)
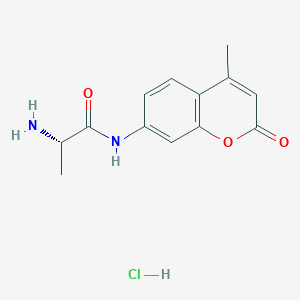
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine](/img/structure/B8128661.png)
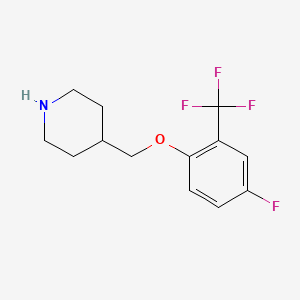
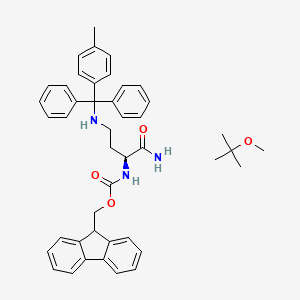
![N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide](/img/structure/B8128678.png)
![2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8128683.png)
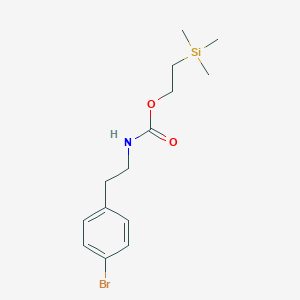
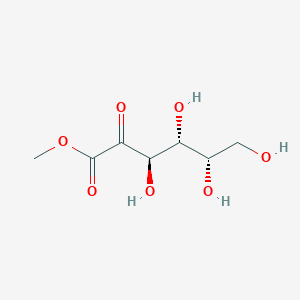
![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
